

In-Depth Technical Guide: Health and Safety of p-Bromodiphenyl Ether

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Compound of Interest

Compound Name: *1-Bromo-4-phenoxybenzene*

Cat. No.: *B089831*

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This technical guide provides a comprehensive overview of the health and safety information for p-bromodiphenyl ether (p-BDE), also known as 4-bromodiphenyl ether. It is intended for researchers, scientists, and drug development professionals who may handle or study this compound. This document consolidates data on its physicochemical properties, toxicological effects, and safe handling procedures, with a focus on experimental methodologies and affected biological pathways.

Physicochemical and Safety Information

Proper handling and storage of p-bromodiphenyl ether are crucial to ensure laboratory safety. The following tables summarize its key physicochemical properties and hazard classifications.

Table 1: Physicochemical Properties of p-Bromodiphenyl Ether

Property	Value	Reference
CAS Number	101-55-3	[1]
Molecular Formula	C ₁₂ H ₉ BrO	[2]
Molecular Weight	249.10 g/mol	[1]
Appearance	Colorless liquid	[1] [3]
Melting Point	18 °C (64.4 °F)	[3] [4]
Boiling Point	305 °C (581 °F)	[3] [4]
Density	1.423 g/cm ³ at 20 °C	[1] [5]
Vapor Pressure	0.0015 mmHg at 25 °C	[1]
Flash Point	> 113 °C (> 235.4 °F)	[4]
Solubility in Water	Insoluble	[1] [5]
LogP	5.11	[6]

Table 2: Hazard Identification and Safety Precautions

Hazard Class	GHS Pictogram	Hazard Statement	Precautionary Statement	Reference
Acute Toxicity, Oral (Category 4)	H302: Harmful if swallowed.		<p>P264: Wash face, hands and any exposed skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/contain er to an approved waste disposal plant.</p>	[2] [4] [7]
Serious Eye Damage (Category 1)	H318: Causes serious eye damage.		<p>P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do.</p>	[2] [7]

Continue rinsing.P310: Immediately call a POISON CENTER or doctor/physician.

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P272: Contaminated work clothing should not be allowed out of the workplace.P280:

Skin Sensitization (Category 1)	H317: May cause an allergic skin reaction.	Wear protective gloves.P302+P312: IF ON SKIN: Wash with plenty of soap and water.P333+P313: If skin irritation or rash occurs: Get medical advice/attention.	[2][7]
		P363: Wash contaminated clothing before reuse.	

Hazardous to the Aquatic Environment, Chronic (Category 1)	H410: Very toxic to aquatic life with long lasting effects.	P273: Avoid release to the environment.P391: Collect spillage.	[2][3]
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Toxicological Profile

p-Bromodiphenyl ether, as a member of the polybrominated diphenyl ether (PBDE) family, has been the subject of numerous toxicological studies. These compounds are recognized as persistent organic pollutants that can bioaccumulate.^[8] The primary toxicological concerns associated with p-BDE and other lower-brominated PBDEs include neurotoxicity, endocrine disruption (particularly thyroid hormone homeostasis), and reproductive and developmental toxicity.^{[8][9][10]}

Table 3: Summary of Toxicological Endpoints for p-Bromodiphenyl Ether and Related PBDEs

Toxicological Endpoint	Effect	Species/Model	Reference
Neurotoxicity	Impaired learning and memory, altered spontaneous motor activity.	Mice, Zebrafish	[11] [12] [13]
Endocrine Disruption	Decreased serum thyroxine (T4) levels, disruption of thyroid hormone signaling.	Rats, Mice	[14] [15] [16]
Hepatotoxicity	Induction of oxidative stress, apoptosis, and altered liver enzyme activity.	Rats, Human cell lines (HepG2)	[9] [17]
Reproductive & Developmental Toxicity	Germ cell apoptosis, delayed pubertal development, adverse effects on fetal development.	C. elegans, Rats	[11] [17]
Genotoxicity	Induction of DNA damage and micronuclei formation.	Zebrafish, Human cell lines (MCF-7)	[11] [18]

Experimental Protocols

This section details the methodologies for key experiments cited in the toxicological assessment of p-bromodiphenyl ether and related PBDEs.

In Vivo Neurotoxicity Assessment in Mice

Objective: To evaluate the effects of neonatal exposure to PBDEs on spontaneous behavior and learning and memory in adult mice.[\[13\]](#)

Methodology:

- Animal Model: Neonatal Naval Medical Research Institute (NMRI) male mice.
- Dosing: A single oral dose of the test compound (e.g., 21 μ mol/kg body weight of PBDE 203, 206, or 183) dissolved in a fat emulsion is administered on postnatal day 3 or 10.[\[13\]](#) Control animals receive the vehicle only.
- Spontaneous Behavior Test:
 - At 2-3 months of age, mice are individually placed in a test cage (40 x 25 x 15 cm) equipped with infrared photocell beams to record motor activity.
 - Activity is measured over a 60-minute period, divided into three 20-minute intervals to assess habituation.
 - Variables recorded include locomotion (horizontal movement), rearing (vertical movement), and total activity (sum of all beam breaks).[\[13\]](#)
- Morris Water Maze Test:
 - This test assesses spatial learning and memory.
 - A circular pool (140 cm diameter, 45 cm height) is filled with water (25 ± 1 °C) made opaque with a non-toxic substance. A submerged platform (10 x 10 cm) is placed in one quadrant.

- Acquisition Phase: Mice undergo four trials per day for four consecutive days to learn the platform's location. Each trial starts from a different quadrant and has a maximum duration of 60 seconds.
- Relearning Phase: On the fifth day, the platform is moved to the opposite quadrant, and mice are given five trials to assess their ability to learn the new location.[13]
- The time taken to find the platform (latency) is recorded for each trial.

In Vivo Thyroid Hormone Disruption Assessment in Rats

Objective: To characterize the effects of perinatal exposure to a PBDE mixture (DE-71) on thyroid hormone levels and hepatic enzyme activity.[14][19]

Methodology:

- Animal Model: Primiparous Long-Evans rats.
- Dosing: Pregnant rats are orally administered DE-71 (0, 1, 10, and 30 mg/kg/day) in corn oil from gestation day (GD) 6 to postnatal day (PND) 21.[14][19]
- Sample Collection: Serum and liver samples are collected from dams (GD 20 and PND 22), fetuses (GD 20), and offspring (PNDs 4, 14, 36, and 90).[14][19]
- Thyroid Hormone Analysis:
 - Total serum thyroxine (T4) and triiodothyronine (T3) concentrations are measured using radioimmunoassay (RIA) kits.
 - The sensitivity for the T4 assay is approximately 2.99 ng/ml.[14]
- Hepatic Enzyme Activity Assays:
 - Microsome Preparation: Livers are homogenized, and microsomes are prepared by differential centrifugation.
 - EROD and PROD Activity: Ethoxresorufin-O-deethylase (EROD) and pentoxyresorufin-O-deethylase (PROD) activities are measured spectrofluorometrically by quantifying the

formation of resorufin.

- UDPGT Activity: UDP-glucuronosyltransferase (UDPGT) activity towards T4 is assayed by incubating microsomes with radiolabeled T4 and UDPGA, followed by quantification of the glucuronidated T4.[14]

In Vitro Hepatotoxicity Assessment

Objective: To investigate the mechanisms of PBDE-induced hepatotoxicity, focusing on oxidative stress and apoptosis in a human liver cell line.[9][17]

Methodology:

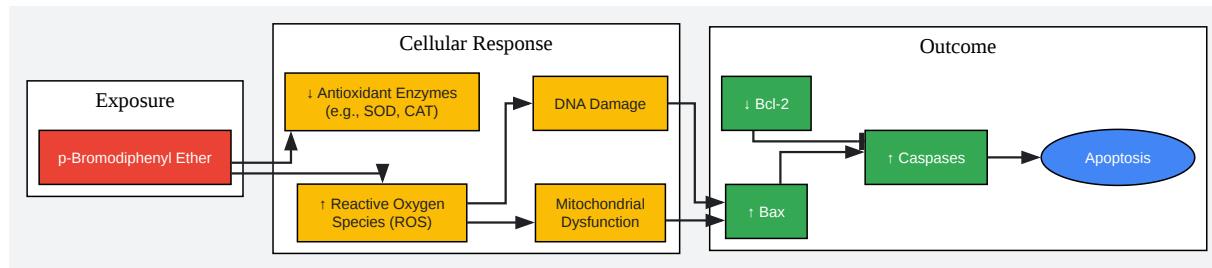
- Cell Culture: Human hepatocellular carcinoma cells (HepG2) are cultured in appropriate media (e.g., DMEM with 10% fetal bovine serum).
- Exposure: Cells are treated with various concentrations of the test PBDE congener (e.g., BDE-47) for a specified duration (e.g., 24 hours).
- Cell Viability Assay: Cell viability is assessed using methods such as the MTT assay, which measures the metabolic activity of cells.
- Reactive Oxygen Species (ROS) Measurement: Intracellular ROS levels are quantified using fluorescent probes like 2',7'-dichlorofluorescin diacetate (DCFH-DA). The fluorescence intensity is measured using a microplate reader or flow cytometer.[17]
- Apoptosis Assay:
 - Apoptosis can be detected by various methods, including Annexin V/Propidium Iodide (PI) staining followed by flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
 - Changes in the expression of apoptosis-related proteins (e.g., Bcl-2, Bax, caspases) can be analyzed by Western blotting.[8]

Signaling Pathways and Mechanisms of Toxicity

p-Bromodiphenyl ether and other PBDEs exert their toxic effects through the modulation of several key signaling pathways. The following diagrams illustrate some of the proposed mechanisms.

Oxidative Stress and Apoptosis Induction

PBDEs have been shown to induce the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage and apoptosis.[8][9]

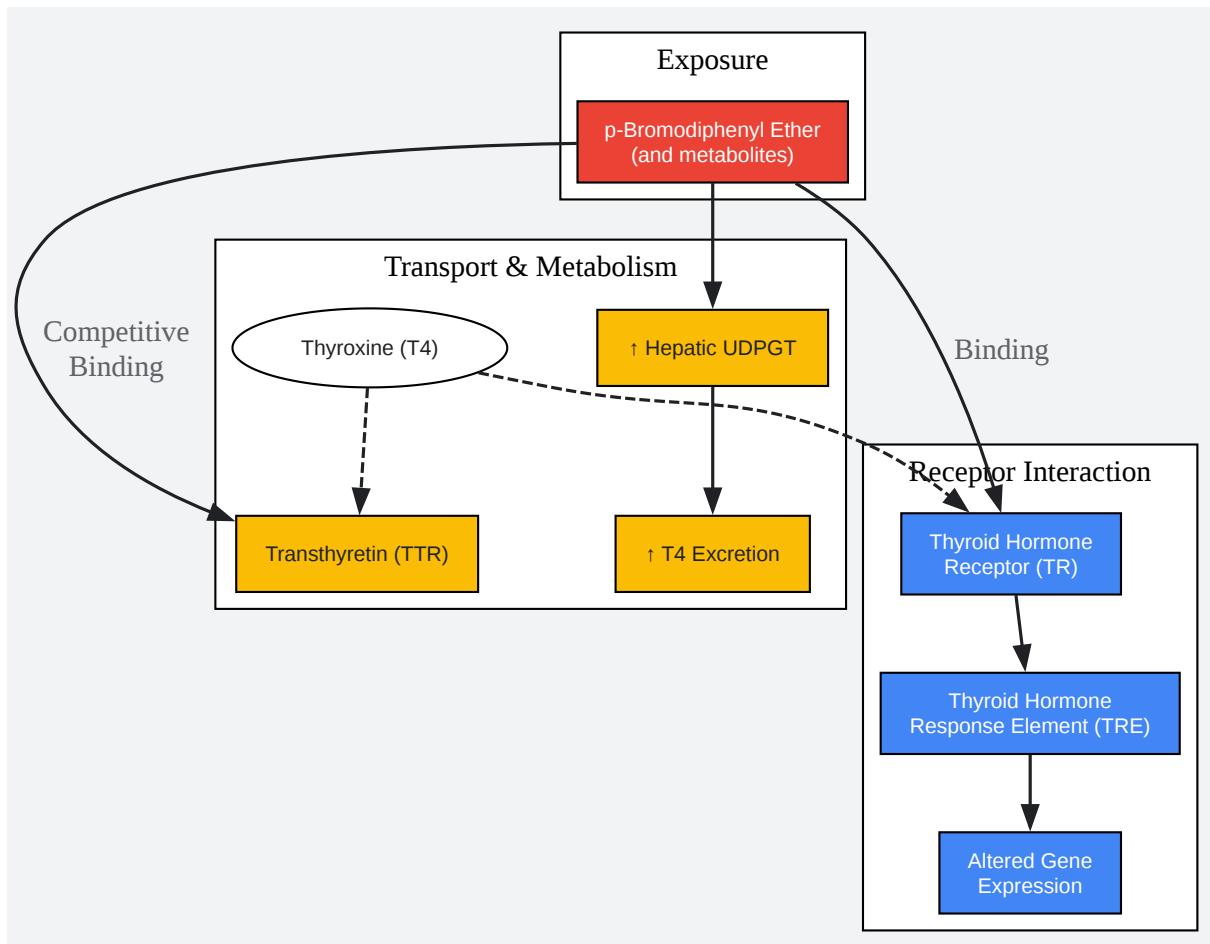


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Caption: PBDE-induced oxidative stress and apoptosis pathway.

Disruption of Thyroid Hormone Signaling

PBDEs can interfere with thyroid hormone homeostasis at multiple levels, including binding to transport proteins and receptors, and affecting hormone metabolism.[14][15][16]



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Caption: Mechanisms of PBDE-induced thyroid hormone disruption.

PI3K/AKT/mTOR Signaling Pathway in Hepatotoxicity

Some studies suggest that PBDEs can dysregulate lipid metabolism through the PI3K/AKT/mTOR signaling pathway.[17]

Caption: PBDE-mediated dysregulation of the PI3K/AKT/mTOR pathway.

Conclusion

p-Bromodiphenyl ether and other PBDEs are compounds of significant toxicological concern, with well-documented effects on the nervous, endocrine, and reproductive systems. The experimental data highlight the importance of careful handling and the use of appropriate personal protective equipment to minimize exposure. For researchers, understanding the detailed experimental protocols and the underlying mechanisms of toxicity is essential for designing meaningful studies and for the accurate interpretation of results. The signaling pathways outlined in this guide provide a foundation for further investigation into the molecular toxicology of this class of compounds.

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